molecular formula C28H32O7 B190591 NSC-302036 CAS No. 10410-83-0

NSC-302036

Cat. No.: B190591
CAS No.: 10410-83-0
M. Wt: 480.5 g/mol
InChI Key: AJTULIWKBMDPCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anthothecol can be synthesized through the extraction of Khaya anthotheca. The extraction process typically involves the use of solvents such as methanol, ethyl acetate, and n-hexane to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques to obtain pure anthothecol .

Industrial Production Methods

Industrial production of anthothecol involves large-scale extraction from Khaya anthotheca. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification through chromatography . This method ensures the efficient production of anthothecol for various applications.

Chemical Reactions Analysis

Types of Reactions

Anthothecol undergoes several types of chemical reactions, including:

    Oxidation: Anthothecol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert anthothecol into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the anthothecol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

Scientific Research Applications

Anthothecol has a wide range of scientific research applications, including:

Properties

CAS No.

10410-83-0

Molecular Formula

C28H32O7

Molecular Weight

480.5 g/mol

IUPAC Name

[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

InChI

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3

InChI Key

AJTULIWKBMDPCJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Key on ui other cas no.

10410-83-0

Synonyms

NSC 302036;  13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI);  (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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